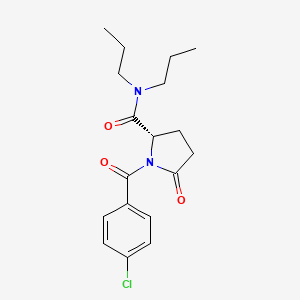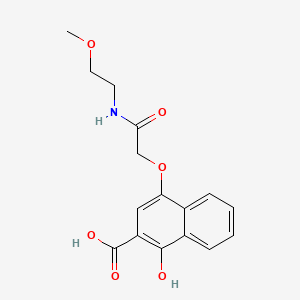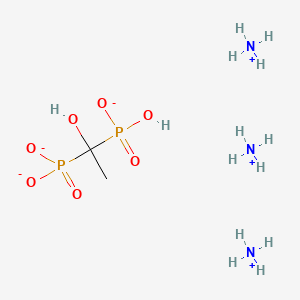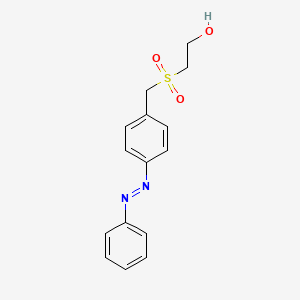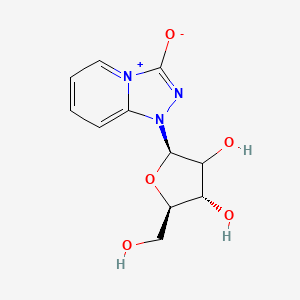
1,2,4-Triazolo(4,3-a)pyridinium, 2,3-dihydro-3-oxo-1-beta-D-ribofuranosyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Triazolo(4,3-a)pyridinium, 2,3-dihydro-3-oxo-1-beta-D-ribofuranosyl- is a heterocyclic compound that belongs to the class of triazolopyridine derivatives. These compounds are known for their diverse biological activities and are used in various biochemical, clinical, and pharmaceutical applications .
Preparation Methods
The synthesis of 1,2,4-Triazolo(4,3-a)pyridinium, 2,3-dihydro-3-oxo-1-beta-D-ribofuranosyl- can be achieved through several methods. One common approach involves the reaction of hydrazides with 2-chloropyridine, followed by dehydration in acetic acid under microwave irradiation . Another method includes the use of tetrafluoroborates with rhodium and palladium complexes under mild basic conditions . These methods provide efficient and convenient routes for the synthesis of this compound.
Chemical Reactions Analysis
1,2,4-Triazolo(4,3-a)pyridinium, 2,3-dihydro-3-oxo-1-beta-D-ribofuranosyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include rhodium and palladium complexes, which facilitate the formation of different products . The compound can also participate in Suzuki–Miyaura cross-coupling reactions, demonstrating good catalytic activity for the coupling of aryl chlorides at room temperature .
Scientific Research Applications
This compound has a wide range of scientific research applications. It is used in the development of antifungal, insecticidal, antibacterial, anticonvulsant, antioxidant, and herbicidal agents . Additionally, it has been recognized as an adenosine receptor, HIF prolyl hydrolase, and myeloperoxidase inhibitor . In the field of medicinal chemistry, it has shown potential as an antitumor agent, with studies demonstrating its inhibitory activities against various cancer cell lines .
Mechanism of Action
The mechanism of action of 1,2,4-Triazolo(4,3-a)pyridinium, 2,3-dihydro-3-oxo-1-beta-D-ribofuranosyl- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit c-Met and VEGFR-2 kinases, leading to the suppression of cancer cell proliferation . The compound’s ability to bind to these proteins and interfere with their signaling pathways is a key aspect of its biological activity .
Comparison with Similar Compounds
1,2,4-Triazolo(4,3-a)pyridinium, 2,3-dihydro-3-oxo-1-beta-D-ribofuranosyl- can be compared with other triazolopyridine derivatives, such as 1,2,4-triazolo(1,5-a)pyridine, 1,2,3-triazolo(1,5-a)pyridine, and 1,2,3-triazolo(4,5-b)pyridine . These compounds share similar structural features but differ in their biological activities and applications. The unique combination of the triazole and pyridine rings in 1,2,4-Triazolo(4,3-a)pyridinium, 2,3-dihydro-3-oxo-1-beta-D-ribofuranosyl- contributes to its distinct properties and makes it a valuable compound for various scientific research applications .
Properties
CAS No. |
64125-43-5 |
|---|---|
Molecular Formula |
C11H13N3O5 |
Molecular Weight |
267.24 g/mol |
IUPAC Name |
1-[(2R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-[1,2,4]triazolo[4,3-a]pyridin-4-ium-3-olate |
InChI |
InChI=1S/C11H13N3O5/c15-5-6-8(16)9(17)10(19-6)14-7-3-1-2-4-13(7)11(18)12-14/h1-4,6,8-10,15-17H,5H2/t6-,8-,9?,10-/m1/s1 |
InChI Key |
KQELTCZWIQIOJN-JLRHVRHOSA-N |
Isomeric SMILES |
C1=CC=[N+]2C(=C1)N(N=C2[O-])[C@H]3C([C@@H]([C@H](O3)CO)O)O |
Canonical SMILES |
C1=CC=[N+]2C(=C1)N(N=C2[O-])C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



